molecular formula C15H20N2O2 B11859545 3-(6-Hydroxyhexyl)-2-methylquinazolin-4(3H)-one CAS No. 65452-92-8

3-(6-Hydroxyhexyl)-2-methylquinazolin-4(3H)-one

Cat. No.: B11859545
CAS No.: 65452-92-8
M. Wt: 260.33 g/mol
InChI Key: KLFSFQVGHQNVCP-UHFFFAOYSA-N
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Description

3-(6-Hydroxyhexyl)-2-methylquinazolin-4(3H)-one: is a quinazolinone derivative with a hydroxyhexyl side chain. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound’s unique structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Hydroxyhexyl)-2-methylquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylquinazolin-4(3H)-one and 6-bromohexanol.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Procedure: The 6-bromohexanol is added to the 2-methylquinazolin-4(3H)-one under reflux conditions, leading to the formation of the desired product through nucleophilic substitution.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(6-Hydroxyhexyl)-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The quinazolinone ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).

    Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: Hydrogen gas (H2) with Pd/C catalyst under atmospheric pressure.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxy group to a chloro group, followed by nucleophilic substitution.

Major Products

    Oxidation: Formation of 3-(6-oxohexyl)-2-methylquinazolin-4(3H)-one.

    Reduction: Formation of 3-(6-hydroxyhexyl)-2-methylquinazoline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(6-Hydroxyhexyl)-2-methylquinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory effects.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Potential use in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(6-Hydroxyhexyl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the PI3K/Akt pathway, contributing to its anti-cancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinazolin-4(3H)-one: Lacks the hydroxyhexyl side chain, making it less hydrophilic.

    3-(6-Hydroxyhexyl)-quinazolin-4(3H)-one: Similar structure but without the methyl group at the 2-position.

Uniqueness

3-(6-Hydroxyhexyl)-2-methylquinazolin-4(3H)-one is unique due to the presence of both the hydroxyhexyl side chain and the methyl group at the 2-position. This combination enhances its solubility and potential biological activity compared to its analogs.

Properties

CAS No.

65452-92-8

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

3-(6-hydroxyhexyl)-2-methylquinazolin-4-one

InChI

InChI=1S/C15H20N2O2/c1-12-16-14-9-5-4-8-13(14)15(19)17(12)10-6-2-3-7-11-18/h4-5,8-9,18H,2-3,6-7,10-11H2,1H3

InChI Key

KLFSFQVGHQNVCP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CCCCCCO

Origin of Product

United States

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